molecular formula C31H28O7S2 B4934398 dimesityl 9-oxo-9H-fluorene-2,7-disulfonate

dimesityl 9-oxo-9H-fluorene-2,7-disulfonate

Cat. No. B4934398
M. Wt: 576.7 g/mol
InChI Key: YMZGSPPDLKXYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate (DMFDS) is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that has unique properties that make it useful in various applications.

Mechanism of Action

Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate works by binding to specific biological molecules and emitting fluorescence when excited by light. The fluorescence emitted by dimesityl 9-oxo-9H-fluorene-2,7-disulfonate can be detected using a fluorescence microscope or spectrofluorometer. The intensity of the fluorescence is proportional to the amount of dimesityl 9-oxo-9H-fluorene-2,7-disulfonate bound to the biological molecule, allowing researchers to quantify the amount of the molecule present in a sample.
Biochemical and Physiological Effects:
dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal function of biological molecules and does not cause toxicity or cell death at the concentrations used in experiments.

Advantages and Limitations for Lab Experiments

Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has several advantages for lab experiments. It is highly sensitive and specific, allowing researchers to detect small amounts of biological molecules in complex samples. It is also easy to use and can be incorporated into various experimental protocols. However, dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has some limitations, including its high cost and the need for specialized equipment to detect fluorescence.

Future Directions

There are several future directions for the use of dimesityl 9-oxo-9H-fluorene-2,7-disulfonate in scientific research. One area of focus is the development of new dimesityl 9-oxo-9H-fluorene-2,7-disulfonate derivatives with improved properties, such as increased sensitivity and specificity. Another area of focus is the use of dimesityl 9-oxo-9H-fluorene-2,7-disulfonate in live-cell imaging to study the dynamics of biological molecules in real-time. Additionally, dimesityl 9-oxo-9H-fluorene-2,7-disulfonate can be used in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's disease.

Synthesis Methods

Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate can be synthesized using a multi-step process that involves the reaction of 9-oxo-9H-fluorene-2,7-disulfonyl chloride with mesitylene in the presence of a base. The resulting product is a yellow powder that is highly soluble in water and other polar solvents.

Scientific Research Applications

Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has been used extensively in scientific research as a fluorescent probe for detecting various biological molecules. It has been used to detect proteins, nucleic acids, and lipids in cells and tissues. dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has also been used to study the structure and function of biological membranes and to investigate the mechanism of action of various drugs.

properties

IUPAC Name

bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28O7S2/c1-17-11-19(3)30(20(4)12-17)37-39(33,34)23-7-9-25-26-10-8-24(16-28(26)29(32)27(25)15-23)40(35,36)38-31-21(5)13-18(2)14-22(31)6/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGSPPDLKXYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=C(C=C(C=C5C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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